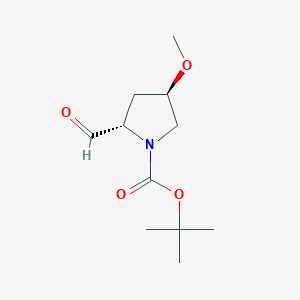

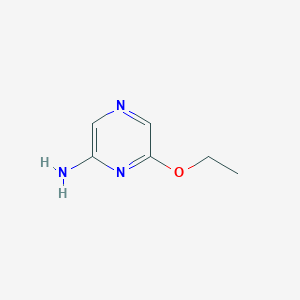

tert-butyl (2S,4R)-2-formyl-4-méthoxypyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative . It has a molecular weight of 230.31 and is stored at refrigerator temperatures . It’s an oil at room temperature .

Molecular Structure Analysis

The InChI code for “tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

“tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is an oil at room temperature . It has a molecular weight of 230.31 .Applications De Recherche Scientifique

- Application: Le (2S,4R)-tert-butyl 4-hydroxyproline, un dérivé fluoré, est incorporé dans les peptides. Il favorise la formation d'hélice polyproline et peut être détecté de manière sensible par la RMN ^19F. Ces sondes sont précieuses pour étudier le repliement, les interactions et la dynamique des protéines .

- Rôle: Le groupe tert-butyle dans ce composé participe aux réactions chimiques, ce qui le rend utile pour la création de molécules plus complexes par le biais de modifications de groupes fonctionnels .

- Pertinence biologique: Il peut jouer un rôle dans les voies biosynthétiques naturelles ou les processus de dégradation .

Sondes d'Acides Aminés Fluorés pour les Études RMN

Intermédiaires de Synthèse Chirale

Transformations Chimiques

Voies Biosynthétiques et Biodégradation

Chiralité et Stéréochimie

Mécanisme D'action

The mechanism of action of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, forming covalent bonds with other molecules. It may also have an effect on the conformation of proteins and other biomolecules, which could affect their function.

Biochemical and Physiological Effects:

Tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent inhibitor of various enzymes, including cholinesterases and proteases. It may also have an effect on the function of neurotransmitters and other signaling molecules in the body.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate is its high enantioselectivity, which makes it a valuable chiral building block in organic synthesis. It is also relatively easy to synthesize and purify, which makes it a convenient starting material for various reactions. However, its high reactivity and potential toxicity may limit its use in certain lab experiments.

Orientations Futures

There are numerous future directions for research on tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate. One area of interest is the development of new synthetic methods for its preparation, which could improve its yield and enantioselectivity. Another area of interest is the study of its potential applications in medicinal chemistry and drug discovery, particularly for the treatment of neurological disorders and cancer. Additionally, further research is needed to understand its mechanism of action and its effects on biochemical and physiological processes in the body.

Conclusion:

Tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate is a valuable chiral building block that has numerous applications in scientific research. Its high enantioselectivity, ease of synthesis and purification, and potential applications in medicinal chemistry and drug discovery make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes in the body.

Méthodes De Synthèse

The synthesis of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate involves the reaction of (S)-proline with tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-bromo-4-methoxypyrrolidine-1-carboxylate in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product in good yield and with high enantioselectivity.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIXKICCDVTSDD-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2569470.png)

![N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2569479.png)

![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)

![4-(((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2569481.png)

![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2569483.png)

![3-[1-(2-Chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole](/img/structure/B2569484.png)

![6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)

![3-[(3R,5S)-3,5-Difluoropiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2569491.png)